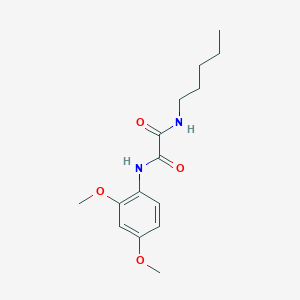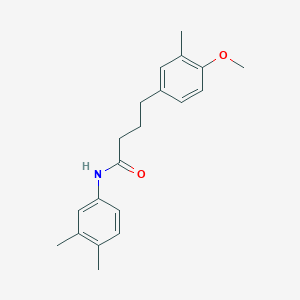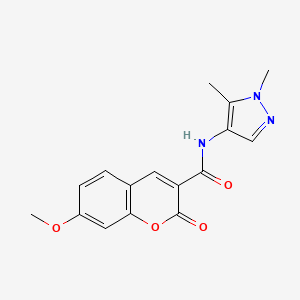![molecular formula C21H14ClN3O2S B4869236 1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B4869236.png)
1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Descripción general
Descripción
1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylpyrrole moiety, and a thioxodihydropyrimidinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 1-phenyl-1H-pyrrole-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, alkoxides, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrimidinedione derivatives.
Substitution: Amino derivatives, alkoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets such as enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s properties are explored for applications in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(4-BROMOPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
- 1-(4-METHOXYPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Uniqueness: 1-(4-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The combination of the thioxodihydropyrimidinedione core with the phenylpyrrole moiety also contributes to its distinct chemical and physical properties.
Propiedades
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2S/c22-14-8-10-16(11-9-14)25-20(27)18(19(26)23-21(25)28)13-17-7-4-12-24(17)15-5-2-1-3-6-15/h1-13H,(H,23,26,28)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZRYPZQNODVPD-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4869153.png)
![(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4869157.png)

![N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4869209.png)
![N-[2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4869216.png)

![4-(3,4-dimethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4869228.png)
![N-[2-(4-methyl-1-piperidinyl)benzyl]acetamide](/img/structure/B4869233.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B4869238.png)
![3-[(4-tert-butylbenzyl)thio]-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4869241.png)

![ethyl {5-[3-(1-piperidinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B4869249.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4869251.png)
![3-ethoxy-5-iodo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4869256.png)
